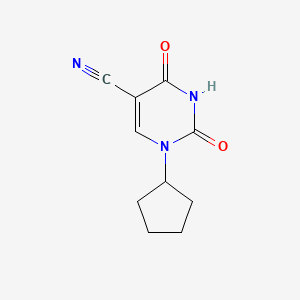![molecular formula C15H20ClN3O4 B1474191 Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate CAS No. 1419101-04-4](/img/no-structure.png)
Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, tert-Butyl 2,4-dichloro-5,6,7,8-tetrahydropyrido [3,4-d]pyrimidine-7-carboxylate can be prepared by Intermediate 4 in DCM stirred with (Boc)2O and TEA at room temperature for 16 hours .Molecular Structure Analysis
The molecular structure of Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate is unique and contributes to its diverse applications in scientific research. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 341.79 . It is stored at room temperature . More specific properties like melting point, boiling point, and solubility would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate serves as a key intermediate in the synthesis of various heterocyclic compounds. For instance, its derivatives have been utilized in the preparation of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related fused systems. These compounds offer a range of applications in medicinal chemistry and drug development due to their diverse biological activities (Bakhite, Al‐Sehemi, & Yamada, 2005).
Development of Synthetic Routes
Research has also focused on optimizing the synthetic routes for such compounds. A study describes a practical synthesis route for methyl (S)-2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-7-carboxylate, highlighting a significant increase in overall yield and efficiency compared to previous methods. This advancement supports drug discovery efforts by providing a reliable method for producing enantiomerically pure intermediates (Pawluczyk, Kempson, Mathur, & Oderinde, 2020).
Pharmaceutical Applications
The chemical scaffold is instrumental in synthesizing compounds with potential pharmaceutical applications. For example, derivatives have been synthesized and screened for antibacterial, antifungal, and anti-inflammatory activities. Such research contributes to the discovery of new drugs and treatments for various diseases (A.S.Dongarwar, Wanjari, Nema, Katolkar, Turaskar, & Nimbekar, 2011).
Exploration of Reaction Pathways
Studies have also explored the reaction pathways involving this compound, leading to the discovery of new chemical transformations and reaction mechanisms. This research is crucial for understanding how these compounds react under different conditions, which aids in the development of novel synthetic strategies and the discovery of new compounds with desirable properties (Shutalev, Trafimova, & Fesenko, 2010).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H320, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and specific instructions in case of skin contact or if swallowed .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate involves the protection of the amine group, followed by the chlorination of the pyridine ring, and then the esterification of the carboxylic acid group with ethyl alcohol.", "Starting Materials": [ "2,4-diaminopyrido[4,3-d]pyrimidine", "tert-butyl chloroformate", "triethylamine", "ethyl alcohol", "acetic anhydride", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Protection of the amine group with tert-butyl chloroformate and triethylamine to form 2-tert-butoxycarbonylamino-4-aminopyrido[4,3-d]pyrimidine", "Chlorination of the pyridine ring with acetic anhydride and hydrochloric acid to form 2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxylic acid", "Esterification of the carboxylic acid group with ethyl alcohol and sodium bicarbonate to form Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate" ] } | |
CAS-Nummer |
1419101-04-4 |
Molekularformel |
C15H20ClN3O4 |
Molekulargewicht |
341.79 g/mol |
IUPAC-Name |
7-O-tert-butyl 4-O-ethyl 2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4,7-dicarboxylate |
InChI |
InChI=1S/C15H20ClN3O4/c1-5-22-13(21)11-8-7-17-10(12(20)23-15(2,3)4)6-9(8)18-14(16)19-11/h10,17H,5-7H2,1-4H3 |
InChI-Schlüssel |
JVCTWIZPMUIRJO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NC(=NC2=C1CNC(C2)C(=O)OC(C)(C)C)Cl |
Kanonische SMILES |
CCOC(=O)C1=NC(=NC2=C1CNC(C2)C(=O)OC(C)(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(Pyrrolidine-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1474109.png)
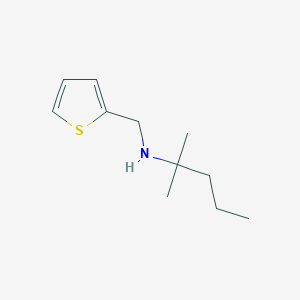

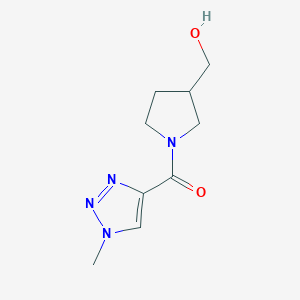
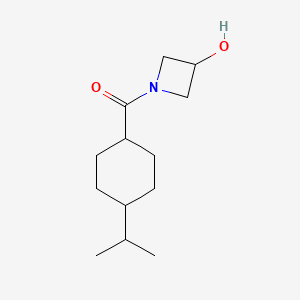
![2-[3-(But-2-en-1-yloxy)phenyl]acetic acid](/img/structure/B1474119.png)
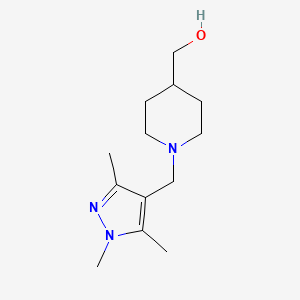
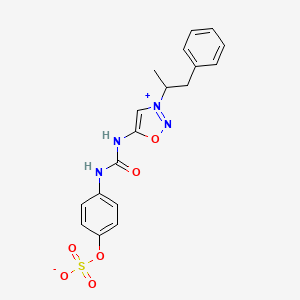
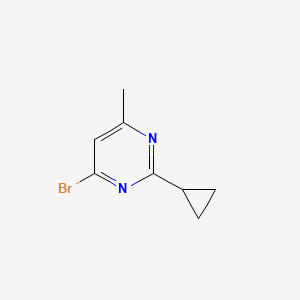
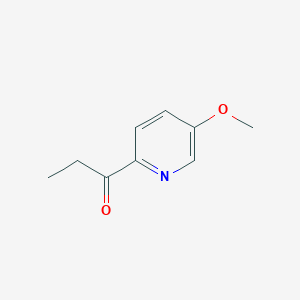
![2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1474126.png)


